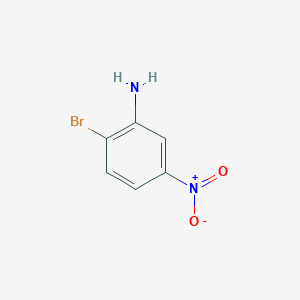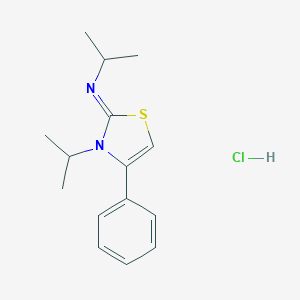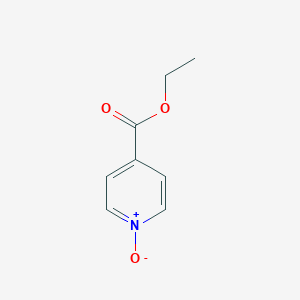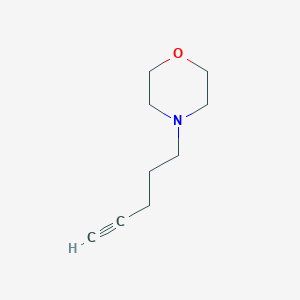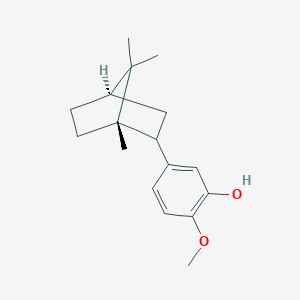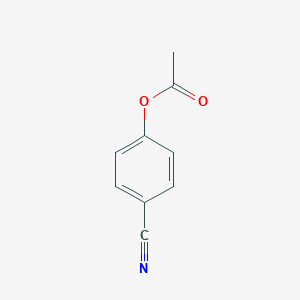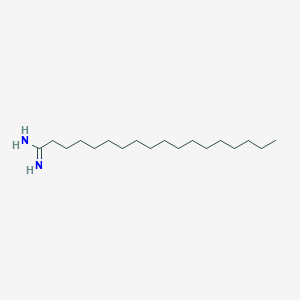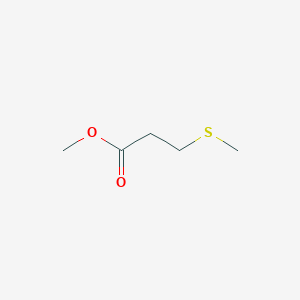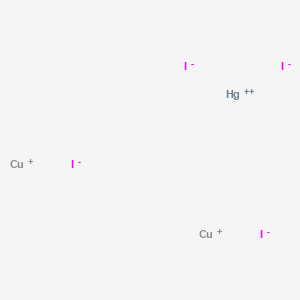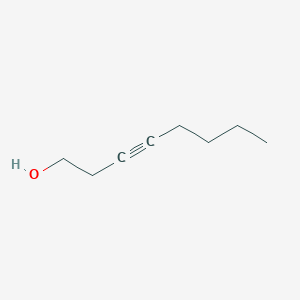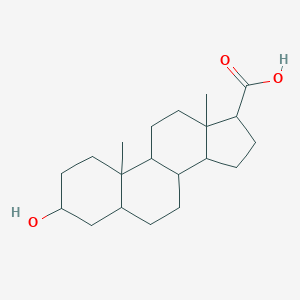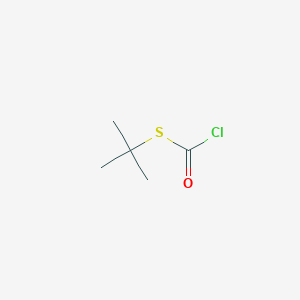
S-tert-Butyl chlorothioformate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of S-tert-Butyl chlorothioformate involves several steps, including the reaction of tert-butyl alcohol with elemental fluorine, leading to the formation of tert-butyl hypofluorite as an intermediate. This compound can then undergo further reactions to yield S-tert-Butyl chlorothioformate under specific conditions (Appelman et al., 1993).
Molecular Structure Analysis
The molecular structure of S-tert-Butyl chlorothioformate has been characterized by various spectroscopic techniques. Studies have detailed its geometry, highlighting the significance of inter- and intramolecular interactions that stabilize the compound's structure. The structural analysis is critical for understanding its reactivity and properties in chemical reactions (Comerlato et al., 2008).
Chemical Reactions and Properties
S-tert-Butyl chlorothioformate participates in a range of chemical reactions, including solvolysis, which has been thoroughly investigated. The compound exhibits a notable stability, which can be correlated with solvent ionizing power, indicating its reactivity in various solvents. This reactivity is fundamental for its application in synthesis and catalysis (Kyong et al., 2012).
Physical Properties Analysis
The physical properties of S-tert-Butyl chlorothioformate , such as melting and boiling points, have been determined through experimental studies. The compound's low-temperature behavior and its phase transitions provide insights into its stability and storage requirements. These properties are crucial for its handling and use in laboratory and industrial settings (Appelman et al., 1993).
Chemical Properties Analysis
The chemical properties of S-tert-Butyl chlorothioformate , including its reactivity with different nucleophiles and electrophiles, have been extensively studied. Its ability to undergo various chemical transformations makes it a valuable reagent in organic synthesis. Understanding its chemical behavior is essential for developing new synthetic methodologies and applications (Kyong et al., 2012).
Applications De Recherche Scientifique
Solvolysis and Reaction Mechanism
S-tert-Butyl chlorothioformate exhibits increased stability compared to its parent tertiary alkyl chloroformate and has been the subject of kinetic investigation regarding its solvolysis. The study provided insights into the reaction mechanism, showing a sensitivity towards changes in solvent ionizing power and solvent nucleophilicity. These findings contribute to the understanding of solvolysis processes and reaction mechanisms involving chlorothioformates (Kyong et al., 2012).
Biosynthesis of Intermediates
In a notable application, S-tert-Butyl chlorothioformate played a role in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for the synthesis of atorvastatin and rosuvastatin. The study revealed that the use of carbonyl reductase in organic solvents, coupled with specific reaction system enhancements, significantly improved the biotransformation process, yielding high product purity and efficiency (Liu et al., 2018).
Organic Transformations and Synthesis
tert-Butyl-N-chlorocyanamide, a derivative of S-tert-Butyl chlorothioformate, has been identified as a versatile reagent in organic synthesis. It is reactive, possesses a high active chlorine content, and exhibits stability, making it suitable for various organic transformations including chlorination, oxidation, and coupling reactions. Its applications extend to the synthesis of diverse organic compounds, demonstrating the compound's utility in organic chemistry (Kumar & Kaushik, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
S-tert-butyl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-5(2,3)8-4(6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVLGABUISIOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499494 | |
| Record name | S-tert-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-tert-Butyl chlorothioformate | |
CAS RN |
13889-95-7 | |
| Record name | tert-Butyl chlorothioformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-tert-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-tert-Butyl chlorothioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



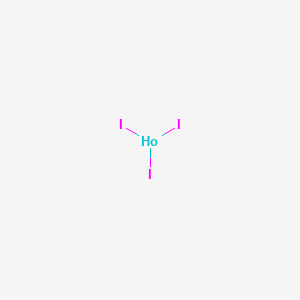
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
